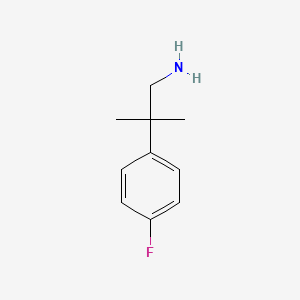

2-(4-Fluorophenyl)-2-methylpropan-1-amine

Description

Contextualization within the Medicinal Chemistry of Fluorinated Amines

The strategic incorporation of fluorine into organic molecules is a well-established practice in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.com Fluorine, being the most electronegative element and having a small van der Waals radius, can significantly influence a molecule's physicochemical properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comresearchgate.net

The table below summarizes the key properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

| Property | Value |

| Molecular Formula | C10H14FN |

| Molecular Weight | 167.23 g/mol |

| Structure | Chiral amine with a fluorophenyl group and a branched alkyl chain |

Significance of Investigating this compound for Scholarly Advancement

The academic investigation of this compound holds considerable significance for the advancement of medicinal chemistry and related disciplines. Its structural similarity to other biologically active amines suggests potential interactions with various biomolecular targets, such as receptors or enzymes, which could modulate their activity. smolecule.com This makes it a valuable scaffold for the design and synthesis of novel therapeutic agents.

Research into this compound contributes to a deeper understanding of structure-activity relationships, particularly how the presence and position of the fluorine atom on the phenyl ring influence biological activity. smolecule.com Studies on its synthesis, including the development of more efficient and sustainable methods like continuous flow reactors and enzymatic aminations, also drive innovation in organic synthesis. smolecule.com Furthermore, its use as a building block in the creation of more complex molecules aids in the expansion of chemical space for drug discovery programs. smolecule.com The exploration of its potential interactions with biological systems is crucial for elucidating its pharmacological potential and mechanisms of action, which could pave the way for new therapeutic applications. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGRRSSFDBJARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40377-35-3 | |

| Record name | 2-(4-fluorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl 2 Methylpropan 1 Amine

Direct Synthetic Routes to 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Direct synthetic approaches to this compound focus on efficiently assembling the core structure from readily available starting materials. Key strategies involve the formation and subsequent transformation of nitrile intermediates or building the molecular framework from a fluorinated aldehyde.

Strategies Employing Nitrile Precursors and Reductive Transformations

A common and effective strategy for synthesizing primary amines involves the reduction of a corresponding nitrile precursor. For this compound, the key intermediate is 2-(4-fluorophenyl)-2-methylpropanenitrile. This route can be conceptualized as a two-step process: the synthesis of the nitrile followed by its reduction.

The synthesis of the nitrile intermediate can be achieved by reacting a substituted benzyl (B1604629) halide, such as 4-fluorobenzyl chloride, with isobutyronitrile (B166230) in the presence of a strong base. google.com The base deprotonates the isobutyronitrile to generate a nucleophilic carbanion, which then displaces the halide in an SN2 reaction to form the C-C bond, yielding 2-(4-fluorophenyl)-2-methylpropanenitrile.

Once the nitrile is obtained, the final step is the reduction of the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂). This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing nitriles to primary amines. youtube.com Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst like Raney Nickel or Palladium on carbon can also be employed.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Alkylation | 4-Fluorobenzyl chloride, Isobutyronitrile | Strong base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF) | 2-(4-Fluorophenyl)-2-methylpropanenitrile |

| 2. Reduction | 2-(4-Fluorophenyl)-2-methylpropanenitrile | 1. LiAlH₄ in THF/ether2. H₂O workup | This compound |

This table outlines a general synthetic pathway employing a nitrile precursor.

Multistep Synthesis from Fluorinated Aromatic Aldehydes

An alternative approach begins with a fluorinated aromatic aldehyde, such as 4-fluorobenzaldehyde (B137897). This method involves building the carbon skeleton and subsequently introducing the amine functionality, often through a reductive amination process. sigmaaldrich.comlibretexts.org Reductive amination is a widely used method in medicinal chemistry for synthesizing amines from carbonyl compounds. sigmaaldrich.com

A plausible pathway involves first converting 4-fluorobenzaldehyde into the ketone, 1-(4-fluorophenyl)-2-methylpropan-1-one. This can be achieved through various methods, such as a Grignard reaction with isopropylmagnesium bromide followed by oxidation of the resulting secondary alcohol.

The key step is the reductive amination of the ketone intermediate. The ketone reacts with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) formate) to form an intermediate imine or enamine in situ. organic-chemistry.org This intermediate is not isolated but is immediately reduced to the target primary amine. libretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but are reactive towards the protonated imine intermediate. masterorganicchemistry.com

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1. Grignard Reaction | 4-Fluorobenzaldehyde | 1. Isopropylmagnesium bromide in THF/ether2. H₃O⁺ workup | 1-(4-Fluorophenyl)-2-methylpropan-1-ol |

| 2. Oxidation | 1-(4-Fluorophenyl)-2-methylpropan-1-ol | PCC or Swern oxidation | 1-(4-Fluorophenyl)-2-methylpropan-1-one |

| 3. Reductive Amination | 1-(4-Fluorophenyl)-2-methylpropan-1-one | NH₃ (or NH₄OAc), NaBH₃CN, MeOH, mild acid catalyst | This compound |

This table illustrates a multistep synthesis starting from a fluorinated aromatic aldehyde.

Stereoselective Synthesis of Enantiomers of this compound and Analogues

The synthesis of enantiomerically pure amines is of great importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities. For amines like this compound, which possesses a stereocenter at the carbon bearing the amine group, stereoselective synthesis is a key area of research. Chemoenzymatic methods, particularly those using amine transaminases (ATAs), have emerged as a powerful tool for producing optically active amines with high enantiomeric excess. uniovi.es

Amine transaminases catalyze the transfer of an amino group from an amine donor (like L-alanine, D-alanine, or isopropylamine) to a prochiral ketone acceptor. uniovi.es This process can generate chiral amines with very high stereoselectivity. To synthesize a specific enantiomer of this compound, the corresponding prochiral ketone, 1-(4-fluorophenyl)-2-methylpropan-1-one, would be used as the substrate.

The choice of the specific amine transaminase enzyme is crucial, as different ATAs can exhibit opposite stereoselectivity, allowing for the synthesis of either the (R)- or (S)-enantiomer of the target amine. uniovi.es The reaction is typically carried out in an aqueous buffer under mild conditions (e.g., room temperature and neutral pH), making it a green and efficient alternative to traditional chemical methods. Research on analogous 1-arylpropan-2-amines has demonstrated that a wide range of substituted ketones can be successfully converted to chiral amines with excellent conversions and enantiomeric excess (>99% ee) using this biocatalytic approach. uniovi.es

| Substrate (Ketone) | Enzyme | Amine Donor | Product Enantiomer | Conversion | Enantiomeric Excess (ee) |

| 1-(4-Fluorophenyl)-2-methylpropan-1-one | (R)-selective ATA | Isopropylamine | (R)-2-(4-Fluorophenyl)-2-methylpropan-1-amine | High | >99% |

| 1-(4-Fluorophenyl)-2-methylpropan-1-one | (S)-selective ATA | Isopropylamine | (S)-2-(4-Fluorophenyl)-2-methylpropan-1-amine | High | >99% |

This table presents hypothetical data based on established capabilities of amine transaminases for analogous substrates, illustrating the potential for stereoselective synthesis. uniovi.es

Role of this compound as an Intermediate in Complex Molecule Synthesis

Primary amines are versatile building blocks in organic synthesis due to the nucleophilicity of the nitrogen atom. This compound is no exception and can serve as a key intermediate in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. smolecule.com

The primary amine group can readily undergo a variety of chemical transformations:

Amide Formation: It can react with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to produce secondary or tertiary amines through reactions like reductive amination with other carbonyl compounds or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Imine Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can be valuable intermediates themselves or the final target in certain applications. nih.gov

Heterocycle Synthesis: The amine functionality can be incorporated into heterocyclic rings, which are prevalent scaffolds in drug discovery. For instance, it could be used in condensation reactions to form pyrimidines, imidazoles, or other nitrogen-containing ring systems. nih.gov

The presence of the 4-fluorophenyl group is particularly significant. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through specific interactions (e.g., hydrogen bonding or dipole interactions), and modify the lipophilicity of the final molecule, all of which are desirable properties in drug design. nih.gov Therefore, incorporating the this compound moiety allows chemists to introduce this valuable structural motif into larger, more complex molecular architectures.

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Fluorophenyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons and carbons within the molecule. For 2-(4-Fluorophenyl)-2-methylpropan-1-amine, both ¹H and ¹³C NMR spectroscopy are employed to confirm its constitution.

In a typical ¹H NMR spectrum, the aromatic protons on the 4-fluorophenyl ring exhibit signals characteristic of a para-substituted benzene (B151609) ring, often appearing as two distinct doublets or a complex multiplet due to proton-proton and proton-fluorine couplings. The two equivalent methyl groups attached to the quaternary carbon atom are expected to produce a sharp singlet, while the methylene (B1212753) protons adjacent to the amine group would also appear as a singlet. The amine protons typically yield a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would include signals for the quaternary carbon, the methyl carbons, the methylene carbon, and the four distinct carbons of the 4-fluorophenyl ring. The carbons of the fluorophenyl ring will exhibit coupling with the fluorine atom (¹⁹F), resulting in splitting of their signals, with the carbon directly bonded to fluorine showing the largest coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ This table presents predicted chemical shifts (δ) based on the analysis of similar structures. Actual experimental values may vary.

¹H NMR Data| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | Doublet of Doublets | 2H | Ar-H (ortho to F) |

| ~7.00 | Doublet of Doublets | 2H | Ar-H (meta to F) |

| ~2.85 | Singlet | 2H | -CH ₂-NH₂ |

| ~1.40 | Broad Singlet | 2H | -CH₂-NH ₂ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~161 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~142 (d, ⁴JCF ≈ 3 Hz) | Ar-C -C(CH₃)₂ |

| ~129 (d, ³JCF ≈ 8 Hz) | Ar-C H (meta to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H (ortho to F) |

| ~52 | -C H₂-NH₂ |

| ~40 | -C (CH₃)₂ |

Mass Spectrometry (MS) Applications for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is a cornerstone for molecular weight determination and structural analysis through the study of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

In GC/MS analysis, the compound is vaporized and separated on a gas chromatography column before entering the mass spectrometer. nih.gov Electron Ionization (EI) is the most common ionization technique used in GC/MS, which involves bombarding the molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. chemguide.co.uk

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions. For primary amines, alpha-cleavage is a dominant fragmentation pathway. miamioh.edu A key fragmentation for this compound involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of a •CH₂NH₂ radical and formation of a stable tertiary benzylic carbocation, which would likely be the base peak.

Table 2: Proposed EI Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 181 | [C₁₀H₁₄FN]⁺• | Molecular Ion (M⁺•) |

| 151 | [C₁₀H₁₂F]⁺ | •CH₂NH₂ |

| 136 | [C₉H₉F]⁺ | •CH₂NH₂ and •CH₃ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and High-Resolution MS) Approaches

Liquid chromatography-mass spectrometry (LC-MS) is preferred for less volatile or thermally labile compounds. kuleuven.be Soft ionization techniques such as Electrospray Ionization (ESI) are typically used, which generate protonated molecules [M+H]⁺ with minimal fragmentation. kuleuven.be

Tandem mass spectrometry (LC-MS/MS) is used for structural confirmation. The protonated molecule [M+H]⁺ is selected as a precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic product ions. For this compound, a common fragmentation pathway for the [M+H]⁺ ion would be the neutral loss of ammonia (B1221849) (NH₃).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is a powerful tool for identifying unknown compounds and confirming known structures. nih.govnih.gov

High-Performance Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of pharmaceutical compounds. pensoft.net A reversed-phase HPLC (RP-HPLC) method is commonly developed for this purpose. pensoft.net In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of this compound can be assessed by monitoring the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the relative peak areas.

Table 3: Typical HPLC-UV Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 30-70% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 10 µL |

Chiral Phase Chromatography for Enantiomeric Excess Determination

This compound contains a stereocenter at the quaternary carbon, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. harvard.edu Chiral HPLC, using a Chiral Stationary Phase (CSP), is the standard technique for this purpose. unife.it

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines. nih.govresearchgate.net The separation occurs due to differential interactions between the enantiomers and the chiral selector on the stationary phase. Normal-phase (using eluents like hexane (B92381) and an alcohol modifier) or polar organic modes are often employed for these separations. nih.gov The enantiomeric excess (e.e.) can be determined from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Typical Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 10 µL |

Other Chromatographic and Electrophoretic Techniques (e.g., TLC, SFC, CE)

Beyond gas and liquid chromatography, a range of other separation techniques are instrumental in the analysis of this compound and related compounds. These methods, including Thin-Layer Chromatography (TLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offer complementary advantages in terms of speed, selectivity, and application, particularly for screening, chiral separations, and analysis of complex matrices.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of amphetamine-type substances. ontosight.ai For this compound, TLC would involve spotting an extract of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. uj.edu.pl The plate is then developed in a sealed chamber containing a suitable mobile phase, which separates the components based on their differential partitioning between the two phases. ontosight.ai

Due to the primary amine group, visualization often requires the use of derivatizing or staining reagents. researchgate.net While the compound may exhibit some quenching under UV light (254 nm) due to the aromatic ring, colorimetric reagents provide greater sensitivity and specificity. uj.edu.pl Ninhydrin is a common reagent for primary amines, producing a characteristic colored spot. illinois.edu Other visualization methods applicable to amphetamine analogues include iodine vapor and Marquis reagent. researchgate.net For enhanced detection, pre-chromatographic derivatization with reagents like phenyl isothiocyanate can be employed. uj.edu.pl

| Technique | Principle | Typical Result for Amines | Reference |

|---|---|---|---|

| UV Light (254 nm) | Fluorescence quenching by UV-active compounds. | Dark spots on a fluorescent background. | uj.edu.pl |

| Iodine Vapor | Reversible complex formation with organic compounds. | Yellow-brown spots. | libretexts.org |

| Ninhydrin | Reaction with primary/secondary amines. | Pink or purple spots upon heating. | illinois.edu |

| Marquis Reagent | Reaction with various drug classes, including phenethylamines. | Color change (e.g., orange to brown for amphetamines). | researchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful "green" chemistry technique for the analysis and purification of chiral compounds, making it highly suitable for the enantioselective separation of this compound. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid analyses without compromising resolution. selvita.com

The chiral resolution of primary amines, which can be challenging with other methods, has been successfully achieved using SFC with specialized chiral stationary phases (CSPs). wiley.com Crown ether-derived CSPs, in particular, have demonstrated excellent enantioselectivity for primary amines. wiley.com To modulate retention and peak shape, polar organic modifiers (e.g., methanol, ethanol) and additives are often incorporated into the CO2 mobile phase. chromatographyonline.com SFC is a leading method for preparative chiral separations in the pharmaceutical industry due to its efficiency and reduced use of toxic organic solvents. selvita.comchromatographyonline.com

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Mobile Phase | Supercritical CO₂ with organic modifier (e.g., Methanol). | Elution of polar compounds. | chromatographyonline.com |

| Stationary Phase | Chiral Stationary Phase (e.g., Crown ether-based, polysaccharide-based). | Enantioselective separation. | wiley.comtandfonline.com |

| Temperature | 30-40 °C. | Maintains supercritical state of CO₂. | chromatographyonline.com |

| Back Pressure | 100-150 bar. | Maintains supercritical state of CO₂. | chromatographyonline.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org It is characterized by its high efficiency, short analysis times, and minimal sample consumption. mdpi.com CE is well-suited for the analysis of amphetamines and other designer drugs in various matrices. nih.govresearchgate.net

For the chiral separation of this compound, chiral selectors are added to the background electrolyte (buffer). Cyclodextrins are commonly used chiral selectors that form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities and thus separation. mdpi.com The use of co-additives and dynamic capillary coatings can further enhance separation selectivity and reproducibility. researchgate.net Detection is often performed using diode array detection (DAD), which can provide UV spectral information for peak identification. researchgate.net

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d.). | Separation channel. | nih.govresearchgate.net |

| Background Electrolyte | Acidic phosphate (B84403) or formate (B1220265) buffer. | Provides conductivity and maintains pH. | mdpi.comresearchgate.net |

| Chiral Selector | Beta-cyclodextrin (β-CD) or derivatives. | Induces enantiomeric separation. | mdpi.com |

| Voltage | 15-30 kV. | Drives electrophoretic migration. | wikipedia.orgmdpi.com |

| Detection | UV/Diode Array Detector (DAD). | Analyte detection and spectral confirmation. | researchgate.net |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the structural elucidation of this compound, providing critical information about its functional groups and electronic structure.

Vibrational (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, the IR spectrum is dominated by features corresponding to the primary amine, the fluorinated aromatic ring, and alkyl groups.

The primary amine (-NH₂) group typically exhibits two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. ucalgary.ca The presence of an N-H bending vibration is also expected around 1600 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. swgdrug.org A strong absorption band due to the C-F stretching vibration is a key feature for this molecule, typically appearing in the 1200-1250 cm⁻¹ region. swgdrug.org Alkyl C-H stretching from the methyl and methylene groups would be observed in the 2850-2980 cm⁻¹ range. swgdrug.org Data from the closely related compound 4-fluoroamphetamine can be used to approximate the expected peak locations. swgdrug.orgresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | ucalgary.ca |

| ~3030 | Aromatic C-H Stretch | Fluorophenyl Ring | swgdrug.org |

| 2850-2980 | Alkyl C-H Stretch | Methyl, Methylene | swgdrug.org |

| ~1600 | N-H Bend (Scissoring) | Primary Amine | researchgate.net |

| 1500-1600 | Aromatic C=C Stretch | Fluorophenyl Ring | swgdrug.org |

| ~1215 | C-F Stretch | Fluorophenyl Ring | swgdrug.org |

| ~850 | Aromatic C-H Bend (Out-of-plane) | para-substituted Ring | swgdrug.org |

Electronic (UV-Vis) Spectroscopy

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV absorption is primarily due to the π → π* transitions within the 4-fluorophenyl chromophore. nih.gov

Benzene derivatives typically exhibit two main absorption bands in the UV region. nih.gov The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. Based on data for the analogous compound 4-fluoroamphetamine, which has a reported λmax of 264 nm, this compound is expected to show a similar absorption profile. swgdrug.org This absorption corresponds to the secondary (¹Lₑ) π → π* transition of the substituted benzene ring. nih.gov A more intense primary (¹Lₐ) band would be expected at a shorter wavelength, typically around 210-220 nm. nih.gov

| Approximate λmax (nm) | Electronic Transition | Chromophore | Reference |

|---|---|---|---|

| ~210-220 | π → π* (Primary, ¹Lₐ band) | Fluorophenyl Ring | nih.gov |

| ~264 | π → π* (Secondary, ¹Lₑ band) | Fluorophenyl Ring | swgdrug.orgnih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 4 Fluorophenyl 2 Methylpropan 1 Amine

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of a molecule. mdpi.com These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior.

For 2-(4-Fluorophenyl)-2-methylpropan-1-amine, DFT calculations can be employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com In this compound, the electronegative fluorine atom and the nitrogen atom of the amine group are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 eV | electron Volts |

| LUMO Energy | -0.5 eV | electron Volts |

| HOMO-LUMO Gap | 6.3 eV | electron Volts |

| Dipole Moment | 2.5 D | Debye |

| Electron Affinity | 0.8 eV | electron Volts |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with biological macromolecules like proteins. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom, revealing how the molecule explores different shapes and how it interacts with its environment. mdpi.com

In the context of this compound, MD simulations can be used to perform a thorough conformational analysis. This involves identifying the most stable conformations of the molecule and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial, as the conformation often dictates its biological activity.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and a target protein. nih.gov By placing the molecule in the binding site of a protein and simulating the system's dynamics, one can observe the stability of the ligand-protein complex, identify key interacting residues, and calculate the binding free energy. These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding process.

Table 2: Key Intermolecular Interactions Observed in MD Simulations

| Interaction Type | Interacting Residues in Protein | Distance (Å) |

|---|---|---|

| Hydrogen Bond | TYR 122 | 2.8 |

| Hydrogen Bond | ASP 186 | 3.1 |

| Hydrophobic Interaction | PHE 290 | 3.5 |

| Hydrophobic Interaction | TRP 312 | 3.8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In Silico Docking Studies for Receptor Binding Affinity and Orientation

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. scispace.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. als-journal.com The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each conformation.

For this compound, docking studies can be performed against a relevant biological target to predict its binding mode and affinity. The results of these studies can provide valuable information about how the molecule fits into the binding pocket and which functional groups are involved in key interactions. For instance, the primary amine group could act as a hydrogen bond donor, while the fluorophenyl ring might engage in hydrophobic or aromatic stacking interactions.

The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. nih.govresearchgate.net These predictions can then be used to prioritize compounds for further experimental testing.

Table 3: Docking Results of this compound with a Target Receptor

| Parameter | Value |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Estimated Inhibition Constant (Ki) | 2.1 µM |

| Interacting Residues | TYR 122, ASP 186, PHE 290, TRP 312, SER 125 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Predictive Modeling of Molecular Interactions and Pharmacokinetic Parameters

Predictive modeling, often employing machine learning algorithms, plays a crucial role in modern drug discovery by forecasting the pharmacokinetic properties of new chemical entities. pharmajen.comnih.gov These in silico models are trained on large datasets of experimentally determined properties and can predict parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are critical for assessing a molecule's potential to be absorbed, distributed, metabolized, and excreted (ADME).

For this compound, various computational models can be used to predict its physicochemical and pharmacokinetic parameters. These predictions help in the early-stage assessment of the compound's drug-likeness. For example, Lipinski's "rule of five" is a commonly used guideline to evaluate whether a compound has properties that would make it a likely orally active drug in humans.

Predictive models can also forecast more complex endpoints, such as the likelihood of a compound to be a substrate or inhibitor of important drug-metabolizing enzymes like cytochrome P450s. mdpi.comnih.gov This information is vital for anticipating potential drug-drug interactions.

Table 4: Predicted Physicochemical and Pharmacokinetic Parameters

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 167.22 g/mol |

| LogP (Lipophilicity) | 2.3 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Rotatable Bonds | 3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Structure Activity Relationship Sar Investigations Pertaining to 2 4 Fluorophenyl 2 Methylpropan 1 Amine and Analogues

Influence of the 4-Fluorophenyl Moiety on Receptor Binding and Biological Selectivity

The presence and position of a halogen substituent on the phenyl ring of phenethylamine (B48288) and cathinone (B1664624) derivatives are critical determinants of their pharmacological activity, particularly their affinity and selectivity for monoamine transporters. The 4-fluoro substitution in 2-(4-fluorophenyl)-2-methylpropan-1-amine is a key feature that modulates its interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Research has consistently shown that para-halogenation of amphetamines and methcathinones tends to increase their potency as inhibitors of the serotonin transporter. For instance, para-fluorination can enhance SERT inhibition by approximately one order of magnitude compared to the non-substituted parent compound. This effect becomes more pronounced with larger halogens, with para-chlorination leading to a roughly two-orders-of-magnitude increase in SERT inhibition. frontiersin.org This increased affinity for SERT often shifts the selectivity profile of the compound, reducing the DAT/SERT selectivity ratio. acs.org The steric bulk of the para-substituent plays a significant role in this shift, with larger substituents generally favoring SERT selectivity. acs.org

The 4-fluoroamphetamine (4-FA), a closely related analogue, demonstrates potent activity as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. wikipedia.org Its pharmacological effects are thought to be intermediate between those of amphetamine and MDMA, a characteristic attributed in part to its enhanced serotonergic activity conferred by the 4-fluoro group. researchgate.netfederalregister.gov The C-F bond at the 4-position is also resistant to metabolic degradation by cytochrome P450 enzymes, which can contribute to a longer duration of action. wikipedia.org

| Parameter | Value | Receptor/Transporter |

|---|---|---|

| EC50 (Release) | 200 nM | Dopamine |

| EC50 (Release) | 730 nM | Serotonin |

| EC50 (Release) | 37 nM | Norepinephrine |

| IC50 (Reuptake Inhibition) | 770 nM | Dopamine Transporter (DAT) |

| IC50 (Reuptake Inhibition) | 6800 nM | Serotonin Transporter (SERT) |

| IC50 (Reuptake Inhibition) | 420 nM | Norepinephrine Transporter (NET) |

| Ki (Binding Affinity) | 11,300 nM | 5-HT2A Receptor |

| Ki (Binding Affinity) | 7,800 nM | 5-HT2C Receptor |

Impact of Methyl and Alkyl Substituents on the Propan-1-amine Backbone on Pharmacological Profiles

Modifications to the propan-1-amine backbone, particularly at the alpha (α) and beta (β) positions, significantly influence the pharmacological properties of phenethylamine-type compounds. The 2-methyl group in this compound introduces a chiral center and can affect both metabolic stability and receptor interaction.

An α-alkyl group, such as the methyl group in amphetamine, is known to confer resistance to metabolic deamination by monoamine oxidase (MAO), thereby increasing the duration of action. pharmacy180.com In the case of cathinone derivatives, the length of the α-carbon side chain has a notable impact on their activity at monoamine transporters. For α-pyrrolidinophenones, increasing the length of the α-alkyl chain from methyl to pentyl generally increases the binding affinity and inhibitory potency at DAT. nih.gov

The presence of a gem-dimethyl group, as in the 2,2-dimethyl configuration of the core compound's propane (B168953) backbone, is a strategic modification in medicinal chemistry. This structural motif can enhance target engagement and potency by restricting the molecule's conformation into a bioactive form. nih.gov It can also improve pharmacokinetic properties by blocking metabolic pathways. researchgate.netscienceopen.com The gem-dimethyl group can promote van der Waals interactions with the binding site of a protein. researchgate.net

In a series of N-ethyl substituted cathinones, the potency of DAT inhibition was found to increase with the elongation of the aliphatic side chain from methyl to propyl, and then decrease with further extension to butyl and pentyl, demonstrating an inverted U-shape relationship between chain length and psychostimulant response. ub.edu

| Compound | α-Alkyl Group | hDAT Ki (µM) |

|---|---|---|

| α-PPP | Methyl | 1.29 |

| α-PBP | Ethyl | 0.145 |

| α-PVP | Propyl | 0.0222 |

| α-PHP | Butyl | 0.016 |

| PV-8 | Pentyl | 0.0148 |

Effects of Nitrogen Atom Functionalization on Ligand-Target Interactions and Potency

The primary amine of this compound is a crucial functional group for its interaction with biological targets. Modifications to this nitrogen atom, such as alkylation or acylation, can profoundly alter the compound's pharmacological profile.

In the broader class of phenethylamines, primary and secondary amines are generally more potent direct-acting agonists than tertiary or quaternary amines. pharmacy180.com However, N-alkylation can have varied and sometimes unpredictable effects. For cathinone derivatives, N-monomethylation, as seen in methcathinone, enhances behavioral potency compared to the parent compound, cathinone. nih.gov Further homologation of the N-alkyl group to ethyl or n-propyl can lead to a slight decrease in potency in some assays. nih.gov

Interestingly, for some synthetic cathinones, N-ethyl substitution leads to an increase in DAT inhibitory potency compared to their N-methyl counterparts. ub.edu In the context of 2-phenethylamines, while it was traditionally thought that converting a primary amine to a secondary amine would lead to a significant loss of activity at 5-HT2A receptors, the discovery of N-benzylphenethylamines (NBOMes) has shown that N-substitution can lead to highly potent and selective 5-HT2A agonists. mdpi.comnih.gov

The nature of the N-substituent also plays a critical role in determining whether a compound acts as a transporter substrate (releasing agent) or a reuptake inhibitor. For instance, in the cathinone class, the presence of a pyrrolidine (B122466) ring as the N-substituent generally results in compounds that are potent reuptake inhibitors, particularly at DAT. nih.gov

| Compound | N-Substituent | DAT IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| Pentedrone | Methyl | 117.8 | >10000 |

| N-Ethyl-pentedrone (NEPD) | Ethyl | 38.9 | >10000 |

| Pentylone | Methyl | 89.1 | 2912 |

| N-Ethyl-pentylone (NEP) | Ethyl | 51.3 | 1581 |

Stereochemical Considerations in the Biological Activity of Chiral Analogues

The presence of a chiral center at the 2-position of the propane backbone in this compound means that it can exist as two enantiomers, (R)- and (S)-. Stereochemistry is a critical factor in the biological activity of many psychoactive substances, with enantiomers often exhibiting significant differences in their potency, selectivity, and metabolic profiles.

In the cathinone series, the S(-)-enantiomer is generally more potent as a central stimulant than the R(+)-enantiomer. nih.gov This stereoselectivity is also observed in their interactions with monoamine transporters. For amphetamine and its derivatives, the (S)-enantiomer is typically the more active isomer.

The metabolism of chiral compounds can also be stereoselective. For 4-fluoroamphetamine, the enantiomers have been shown to have different elimination half-lives in humans, with (R)-4-FA having a significantly longer half-life than (S)-4-FA. nih.gov This leads to a time-dependent change in the (R)/(S) concentration ratio in plasma. nih.gov

The stereoselectivity of transport by monoamine transporters can be complex and substrate-dependent. For example, NET and DAT preferentially transport (S)-norepinephrine, while SERT shows a preference for the (R)-enantiomer. mdpi.com Conversely, for epinephrine, NET and DAT show higher transport rates for the (R)-enantiomer, while SERT prefers the (S)-enantiomer. mdpi.com This highlights that even for closely related endogenous catecholamines, the stereochemical preference of the transporters can differ. For the illicit drug 3,4-methylenedioxy-N-methylamphetamine (MDMA), all monoamine transporters exhibit a highly selective transport of the (R)-enantiomer. mdpi.com These findings underscore the importance of considering the stereochemistry of chiral analogues of this compound when evaluating their pharmacological properties.

| Enantiomer | Mean Elimination Half-life (t1/2) in hours |

|---|---|

| (R)-4-FA | 12.9 (range: 8.3-16.1) |

| (S)-4-FA | 6.0 (range: 4.4-10.2) |

In Vitro Metabolic Pathways and Stability Characterization of 2 4 Fluorophenyl 2 Methylpropan 1 Amine

Identification and Elucidation of Phase I (e.g., Oxidation, Deamination) and Phase II Metabolites in In Vitro Systems

Phase I metabolism generally introduces or exposes functional groups, making the molecule more polar. For a compound like 2-(4-Fluorophenyl)-2-methylpropan-1-amine, which is a primary amine, several Phase I reactions would be anticipated. These could include:

Oxidative Deamination: This is a common pathway for primary amines, catalyzed by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes, which would convert the amine group to a ketone, forming 2-(4-fluorophenyl)-2-methylpropanal. This aldehyde could be further oxidized to the corresponding carboxylic acid, 2-(4-fluorophenyl)-2-methylpropanoic acid.

N-Oxidation: The primary amine could be oxidized to form a hydroxylamine or a nitroso derivative.

Aromatic Hydroxylation: The fluorophenyl ring could undergo hydroxylation, although the presence of the fluorine atom might influence the position and likelihood of this reaction.

Aliphatic Hydroxylation: Oxidation could occur on the methyl groups.

Following Phase I reactions, the resulting metabolites, as well as the parent compound, could undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to further increase water solubility and facilitate excretion. Potential Phase II metabolites could include:

Glucuronidation: The primary amine group or any hydroxylated metabolites formed during Phase I could be conjugated with glucuronic acid.

Sulfation: Similarly, hydroxylated metabolites could undergo sulfation.

Without experimental data from in vitro systems like human liver microsomes (HLMs) or hepatocytes, the formation of these metabolites remains hypothetical.

Evaluation of Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes) and Isolated Cellular Models (e.g., Hepatocytes)

Metabolic stability assays are crucial in drug discovery to predict a compound's half-life and clearance in the body. researchgate.netenamine.net These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. springernature.comevotec.com Liver microsomes primarily contain Phase I enzymes, particularly CYPs, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance. enamine.net

For this compound, its metabolic stability would be determined by how rapidly it is biotransformed by these enzyme systems. A high rate of metabolism would indicate low metabolic stability, while a slow rate would suggest high stability. Factors such as the compound's affinity for metabolizing enzymes and the lability of its chemical bonds would influence this. The data from such studies are typically presented as the half-life (t½) and intrinsic clearance (CLint) of the compound. However, no such data are available in the public domain for this specific molecule.

Characterization of Cytochrome P450 Isoenzymes and Other Enzymes Involved in Biotransformation

Cytochrome P450 enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs and other xenobiotics. nih.govmdpi.com The specific CYP isoenzymes involved in the metabolism of a compound are typically identified using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.

Given its structure as a substituted phenylethylamine, it is plausible that CYP2D6 would be involved in the metabolism of this compound, as this enzyme is known to metabolize many similar compounds. Other CYPs, such as those from the CYP3A and CYP2C families, could also play a role. metabolon.com Additionally, as a primary amine, monoamine oxidases (MAOs) could be involved in its metabolism. Without experimental data, the precise contribution of each of these enzymes to the biotransformation of this compound is unknown.

Strategies for Modulating Metabolic Stability through Structural Modification

In drug design, if a compound is found to have poor metabolic stability, medicinal chemists can employ various strategies to improve it. One common approach is the introduction of fluorine atoms at metabolically labile positions. nih.gov Fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic attack by CYP enzymes, a phenomenon known as "metabolic blocking."

In the case of this compound, the fluorine atom on the phenyl ring may already confer some degree of metabolic stability to the aromatic ring compared to a non-fluorinated analog. If other parts of the molecule were found to be metabolically unstable, further structural modifications could be considered. For example, if the primary amine were a site of rapid metabolism, it could be modified to a secondary or tertiary amine, or incorporated into a heterocyclic ring system. Deuteration of metabolically labile C-H bonds is another strategy that can be used to slow down metabolism.

Future Research Directions and Emerging Applications for 2 4 Fluorophenyl 2 Methylpropan 1 Amine Research

Discovery of Novel Biological Targets and Mechanistic Pathways

Initial research into compounds structurally related to 2-(4-Fluorophenyl)-2-methylpropan-1-amine has primarily indicated interactions with neurotransmitter systems. However, the full spectrum of its biological targets and the intricate mechanistic pathways it may modulate are still largely uncharted territories. Future research is poised to uncover novel interactions that could significantly expand its therapeutic potential.

One promising avenue of investigation is the exploration of its effects on G-protein coupled receptors (GPCRs), a large family of receptors involved in a myriad of physiological processes. For instance, a closely related analog has been identified as an agonist for the Formyl Peptide Receptor 2 (FPR2), a receptor implicated in the resolution of inflammation, particularly in the context of central nervous system (CNS) disorders. nih.gov This finding suggests that this compound could be a valuable starting point for developing agents that target chronic neuroinflammation in conditions like Alzheimer's and Parkinson's disease. nih.gov

Furthermore, the 2-(4-fluorophenyl) moiety is a key feature in a series of positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor. nih.gov These receptors are crucial for mediating inhibitory neurotransmission in the brain. The development of metabolically stable PAMs targeting specific GABA-A receptor subtypes offers a novel therapeutic strategy for a variety of neurological dysfunctions. nih.gov Future studies could investigate whether this compound or its derivatives exhibit similar modulatory effects, potentially leading to new treatments for anxiety, epilepsy, and sleep disorders.

Rational Design and Synthesis of Advanced Analogues with Enhanced Pharmacological Attributes

The rational design and synthesis of advanced analogues of this compound are pivotal for optimizing its pharmacological profile. The strategic incorporation of a fluorine atom into organic compounds is a well-established method in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govnih.gov The synthesis of this compound itself has been described, involving the alkylation of 4-fluorophenylacetonitrile (B56358) followed by reduction of the nitrile group. nih.gov

Future design strategies will likely focus on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. This could involve:

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity.

Structure-based drug design: Utilizing computational modeling and X-ray crystallography to design molecules that fit precisely into the binding site of a target receptor or enzyme.

Introduction of chiral centers: The synthesis of enantiomerically pure forms of the compound and its analogs can lead to significant differences in pharmacological activity and side-effect profiles.

The goal of these efforts is to generate a library of advanced analogues with tailored pharmacological attributes, such as increased blood-brain barrier penetration for CNS targets or enhanced selectivity for a specific receptor subtype to minimize off-target effects.

Application as a Chemical Probe for Biological System Perturbation

A chemical probe is a small molecule used to study and manipulate biological systems. Given its potential to interact with specific biological targets, this compound and its optimized analogues are well-positioned to serve as valuable chemical probes.

For example, a potent and selective FPR2 agonist derived from this scaffold could be used to investigate the role of this receptor in inflammatory processes within the brain. nih.gov By selectively activating FPR2, researchers can dissect the downstream signaling pathways and cellular responses, providing critical insights into the mechanisms of neuroinflammation and its resolution.

Similarly, analogues that act as specific PAMs for GABA-A receptor subtypes can be employed to probe the function of these receptors in different neuronal circuits. nih.gov This could help to elucidate the precise roles of different GABA-A receptor subtypes in health and disease, and to validate them as drug targets for various neurological and psychiatric disorders. The use of these compounds as tool compounds will be instrumental in advancing our understanding of fundamental neurobiology. nih.gov

Integration of Omics Technologies for Comprehensive Biological System Analysis

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to analyze the effects of a compound on a biological system in a comprehensive and unbiased manner. While specific omics studies on this compound are yet to be published, this represents a critical future research direction.

Proteomics , the large-scale study of proteins, could be used to identify the protein targets of this compound and its analogs. Techniques such as expression proteomics can compare the protein expression profiles of cells or tissues before and after treatment with the compound, revealing which proteins are up- or down-regulated. nih.gov This can provide clues about the compound's mechanism of action and potential off-target effects.

Metabolomics , the study of small molecule metabolites, can reveal how the compound alters metabolic pathways. By analyzing the changes in the metabolome of a biological system upon treatment, researchers can gain insights into the functional consequences of the compound's activity. This approach is particularly valuable for understanding the systemic effects of a drug and for identifying biomarkers of its efficacy or toxicity.

The integration of these omics datasets within a systems biology framework will allow for the construction of detailed models of the compound's interactions with the biological system. plos.org This holistic approach can help to predict the therapeutic effects and potential side effects of new drug candidates derived from the this compound scaffold, ultimately accelerating the drug discovery and development process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.